6,2'-Dihydroxyflavone

Beschreibung

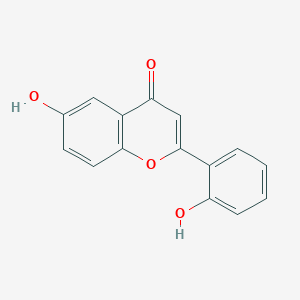

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGXYGWBHFKQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350941 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92439-20-8 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of 6,2'-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the core mechanism of action of 6,2'-Dihydroxyflavone (6,2'-DHF), a flavonoid compound with notable neuroactive properties. The primary mechanism identified is its function as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABAA) receptor. This guide synthesizes available data on its interaction with GABAA receptor subunits, its effects on GABA-induced currents, and its behavioral consequences in preclinical models. Detailed experimental protocols for the key assays used to elucidate this mechanism are provided, along with quantitative data and signaling pathway visualizations to support further research and drug development efforts.

Introduction

Flavonoids are a class of natural compounds known for their diverse biological activities. Within this class, this compound has emerged as a molecule of interest due to its specific modulatory effects on the central nervous system. Unlike many flavonoids that act as positive allosteric modulators of the GABAA receptor, 6,2'-DHF exhibits a distinct profile as a partial inverse agonist. This property suggests its potential for applications in cognitive enhancement and for studying the nuanced roles of different GABAA receptor subtypes in neuronal signaling and behavior. This document serves as a comprehensive resource on the established mechanism of action of 6,2'-DHF.

Core Mechanism of Action: Subtype-Selective Partial Inverse Agonism at the GABAA Receptor Benzodiazepine Site

The principal mechanism of action of this compound is its interaction with the benzodiazepine (BZ) binding site on the GABAA receptor, where it functions as a partial inverse agonist. This interaction is subtype-selective, leading to a nuanced modulation of GABAergic neurotransmission.[1]

Interaction with the GABAA Receptor

The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. The receptor is composed of various subunit combinations, with the most common being two α, two β, and one γ subunit. The BZ binding site is located at the interface of the α and γ subunits.

6,2'-DHF binds to this BZ site and, as a partial inverse agonist, reduces the ability of GABA to open the chloride channel. This effect is opposite to that of benzodiazepines (agonists), which enhance the effect of GABA. The action of 6,2'-DHF can be blocked by the BZ site antagonist, flumazenil (B1672878), confirming its interaction at this specific site.[1]

Signaling Pathway

The binding of 6,2'-DHF to the benzodiazepine site on the GABAA receptor leads to a conformational change that reduces the influx of chloride ions in response to GABA binding. This results in a decrease in hyperpolarization or a less effective stabilization of the resting membrane potential, making the neuron more susceptible to excitatory inputs.

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound on GABAA receptor function.

Table 1: Effect of this compound on GABA-Induced Currents in Different GABAA Receptor Subtypes

| GABAA Receptor Subtype | Cell Line | 6,2'-DHF Concentration (μM) | Effect on GABA-Induced Current |

| Native (expressing multiple subtypes) | IMR-32 | 10 | Decrease |

| α1β3γ2 | HEK 293T | 10 | Decrease |

| α2β3γ2 | HEK 293T | 10 | Decrease |

| α3β3γ2 | HEK 293T | 10 | No significant effect |

| α5β3γ2 | HEK 293T | 10 | Decrease |

Data derived from Wang et al., 2007.[1]

Table 2: Behavioral Effects of this compound in Mice

| Behavioral Test | Drug and Dose | Key Finding | Interpretation |

| Elevated Plus-Maze | 6,2'-DHF (10 mg/kg, i.p.) | Significant decrease in the percentage of time spent in the open arms | Anxiogenic-like effect |

| Step-Through Passive Avoidance | 6,2'-DHF (10 mg/kg, i.p.) | Significant increase in step-through latency | Cognitive enhancement |

| Pentylenetetrazol (PTZ)-induced seizure test | 6,2'-DHF (up to 30 mg/kg, i.p.) | No significant effect on seizure threshold | Lack of proconvulsant activity |

Data derived from Wang et al., 2007.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Transient Transfection

Objective: To express specific GABAA receptor subtypes in a host cell line for electrophysiological analysis.

Cell Line: Human Embryonic Kidney (HEK) 293T cells.

Materials:

-

HEK 293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Plasmids encoding the desired GABAA receptor subunits (e.g., α1, β3, γ2)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

Protocol:

-

Cell Seeding: The day before transfection, seed HEK 293T cells in 35 mm culture dishes at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection Complex Preparation: a. In a sterile tube, dilute the plasmids encoding the GABAA receptor subunits in Opti-MEM. A typical ratio for α, β, and γ subunits is 1:1:2. b. In a separate sterile tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

-

Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with electrophysiological recordings.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effect of 6,2'-DHF on GABA-induced currents in cells expressing GABAA receptors.

Cell Line: IMR-32 neuroblastoma cells or transfected HEK 293T cells.

Materials:

-

Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 11 Glucose, 10 HEPES (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES, 2 ATP (pH 7.2)

-

GABA, this compound, FG-7142, Flumazenil stock solutions

Protocol:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place the culture dish with the cells on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at -60 mV.

-

Drug Application: a. Apply a brief pulse of a low concentration of GABA (e.g., 1-3 µM) to elicit a baseline current. b. Co-apply GABA with 6,2'-DHF (e.g., 10 µM) and record the change in the current amplitude. c. To confirm the mechanism, pre-apply the antagonist flumazenil before co-applying GABA and 6,2'-DHF. d. For comparison, perform similar experiments with the known partial inverse agonist FG-7142.

-

Data Analysis: Measure the peak amplitude of the GABA-induced currents in the different conditions and express the effect of 6,2'-DHF as a percentage of the baseline GABA current.

Elevated Plus-Maze Test

Objective: To assess the anxiogenic-like effects of 6,2'-DHF in mice.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated above the floor.

Animals: Male ICR mice.

Protocol:

-

Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer 6,2'-DHF (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.

-

Test Procedure: a. Place the mouse in the center of the maze, facing an open arm. b. Allow the mouse to explore the maze for 5 minutes. c. Record the session with a video camera for later analysis.

-

Data Analysis: Score the time spent in the open arms and the closed arms. Calculate the percentage of time spent in the open arms. A significant decrease in the time spent in the open arms compared to the vehicle group indicates an anxiogenic-like effect.

Step-Through Passive Avoidance Test

Objective: To evaluate the effect of 6,2'-DHF on learning and memory in mice.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Animals: Male ICR mice.

Protocol:

-

Training (Acquisition): a. Place the mouse in the light compartment. b. After a short habituation period, the guillotine door is opened. c. When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered. d. Record the latency to enter the dark compartment (step-through latency).

-

Drug Administration: Administer 6,2'-DHF (e.g., 10 mg/kg, i.p.) immediately after the training session.

-

Retention Test (24 hours later): a. Place the mouse back in the light compartment. b. Open the guillotine door and measure the step-through latency. No foot shock is delivered. c. A longer step-through latency in the 6,2'-DHF treated group compared to the vehicle group indicates enhanced memory of the aversive experience.

Conclusion

This compound acts as a subtype-selective partial inverse agonist at the benzodiazepine site of the GABAA receptor. This mechanism leads to a reduction in GABA-induced chloride currents, particularly in receptors containing α1, α2, and α5 subunits.[1] This molecular action translates to anxiogenic-like and cognitive-enhancing effects in preclinical behavioral models. The lack of proconvulsant activity suggests a favorable safety profile compared to full inverse agonists. The detailed understanding of its mechanism of action and the availability of robust experimental protocols provide a solid foundation for further investigation into the therapeutic potential of 6,2'-DHF and related compounds for neurological and psychiatric disorders.

References

6,2'-Dihydroxyflavone synthesis from chalcone

An In-depth Technical Guide to the Synthesis of 6,2'-Dihydroxyflavone from Chalcone (B49325)

Abstract

Flavones are a significant class of flavonoids widely recognized for their diverse biological activities, making them privileged structures in medicinal chemistry and drug development. This compound, in particular, has garnered interest for its potential pharmacological applications. The most common and efficient synthetic route to flavones is the oxidative cyclization of 2'-hydroxychalcone (B22705) precursors. This technical guide provides a comprehensive overview of the synthesis of this compound, beginning with the formation of the requisite chalcone via Claisen-Schmidt condensation, followed by its conversion to the target flavone (B191248) using established oxidative cyclization methodologies. Detailed experimental protocols, quantitative data from related syntheses, and mechanistic diagrams are presented to offer a thorough resource for laboratory application.

Introduction

Flavones (2-phenyl-4H-1-benzopyran-4-ones) are naturally occurring compounds found extensively in plants and are integral to the human diet. Their core chemical scaffold is a versatile platform for derivatization, leading to a wide array of biological properties including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] The synthesis of specifically substituted flavones is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The primary strategy for flavone synthesis involves a two-step process:

-

Claisen-Schmidt Condensation: An appropriately substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone.[4][5]

-

Oxidative Cyclization: The resulting 2'-hydroxychalcone undergoes an intramolecular cyclization and subsequent oxidation to yield the flavone.[2][4][6]

This guide focuses on the synthesis of this compound, detailing the specific precursors and reaction conditions required for its successful preparation.

Synthetic Pathway Overview

The overall synthetic route from commercially available starting materials to the final product, this compound, is depicted below. The process begins with the base-catalyzed condensation of 2',5'-dihydroxyacetophenone (B116926) and 2-hydroxybenzaldehyde to produce the intermediate chalcone, which is then cyclized.

Part I: Synthesis of the Chalcone Precursor

The initial step is the synthesis of the chalcone, 1-(2,5-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one, via a Claisen-Schmidt condensation. This reaction joins the two aromatic precursors that will become the A and B rings of the final flavone.

Reaction Mechanism

The reaction proceeds under basic conditions, where a hydroxide (B78521) ion deprotonates the α-carbon of the 2',5'-dihydroxyacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxybenzaldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.

Experimental Protocol: Chalcone Synthesis

The following is a representative protocol adapted from established methodologies for Claisen-Schmidt condensations.[3][5][7]

-

Reagent Preparation: Dissolve 2',5'-dihydroxyacetophenone (1 equivalent) and 2-hydroxybenzaldehyde (1.2 equivalents) in ethanol (B145695) (30 mL per 20 mmol of acetophenone) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Initiation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (50 mL of 5% NaOH solution per 20 mmol of acetophenone).

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting acetophenone (B1666503) spot is no longer visible.

-

Work-up and Isolation: Pour the reaction mixture into an ice-water mixture. Acidify the solution to a pH of approximately 5 using dilute hydrochloric acid (HCl), which will cause the chalcone product to precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Part II: Oxidative Cyclization to this compound

The conversion of the 2'-hydroxychalcone intermediate to the flavone is the key step in this synthesis. Numerous reagents can accomplish this transformation, with the iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) system being one of the most reliable and widely used for its efficiency and high yields.[6]

Reaction Mechanism

The oxidative cyclization of a 2'-hydroxychalcone to a flavone is a well-studied process. The speculative general mechanism involves two primary pathways[4][6]:

-

Direct Cyclization/Oxidation: The chalcone undergoes an intramolecular oxo-Michael addition to form an enolate intermediate. This intermediate is then trapped by an oxidant (like I₂), followed by a facile elimination reaction to yield the flavone.

-

Isomerization then Oxidation: Alternatively, the 2'-hydroxychalcone may first isomerize to the corresponding flavanone (B1672756). The flavanone is then oxidized by the reagent system to afford the final flavone product.

The I₂-DMSO system is believed to primarily follow the first pathway, where iodine acts as the initial electrophile and DMSO serves as a co-oxidant to regenerate the iodine, making the process catalytic in I₂.[6]

Experimental Protocol: I₂-DMSO Cyclization

This protocol is based on the widely used method for converting 2'-hydroxychalcones to flavones.[4]

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Catalyst Addition: Add a catalytic amount of iodine (I₂) (approximately 20 mol%) to the solution.

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 3-4 hours. Monitor the reaction's completion by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

-

Isolation: A precipitate will form. Filter the solid and wash it thoroughly with a 20% sodium thiosulfate (B1220275) (Na₂S₂O₃) solution to remove any residual iodine, followed by a final wash with cold water.

-

Purification: Dry the crude solid. Further purification can be achieved by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to yield pure this compound.

Quantitative Data

While specific yield data for this compound is not extensively published, the I₂-mediated oxidative cyclization is known to be highly efficient for a wide range of substituted chalcones. The table below summarizes reported yields for the synthesis of various flavones from their chalcone precursors using iodine-based methods, providing an expected range for the synthesis of the target molecule.

| Chalcone Precursor | Reagent/Conditions | Product | Yield (%) | Reference |

| 2'-Hydroxychalcone | I₂ / DMSO | Flavone | High (not specified) | [6] |

| Substituted 2'-Hydroxychalcones | SiO₂-I₂ / Heat | Substituted Flavones | 68-92% | [6] |

| 2'-Hydroxy-3,4-dimethoxychalcone | I₂ / DMSO | 7-Hydroxy-3',4'-dimethoxyflavone | High (not specified) | [8] |

| 2'-Hydroxychalcone | SeO₂-SiO₂ / Microwave | Flavone | 80% | [9] |

Table 1: Representative yields for flavone synthesis via oxidative cyclization of 2'-hydroxychalcones.

Conclusion

The synthesis of this compound can be reliably achieved through a robust two-step sequence involving a Claisen-Schmidt condensation to form the chalcone precursor, followed by an efficient I₂-DMSO mediated oxidative cyclization. The methodologies presented are well-established in the literature and offer high yields for analogous structures, suggesting they are directly applicable for the synthesis of this specific target. This guide provides the necessary theoretical background, practical protocols, and mechanistic insights to aid researchers in the successful laboratory preparation of this compound for further investigation in drug discovery and development programs.

References

- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The In Vitro Neuroprotective Potential of 6,2'-Dihydroxyflavone: A Review of Current Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The flavonoid 6,2'-Dihydroxyflavone has emerged as a compound of interest in the field of neuroprotection. While research is still in its early stages, preliminary in vitro studies suggest its potential to mitigate neuronal cell death and modulate key signaling pathways involved in neuronal survival and function. This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of this compound on neuronal cells, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data Summary

Currently, publicly available research specifically detailing the quantitative in vitro effects of This compound on neuronal cells is limited. The majority of existing studies on dihydroxyflavones and neuroprotection focus on its isomer, 7,8-Dihydroxyflavone (B1666355) (7,8-DHF). While 7,8-DHF has been extensively studied as a TrkB agonist with potent neurotrophic activities, the specific effects of this compound remain a less explored area.

The following table summarizes the type of quantitative data that would be crucial for evaluating the neuroprotective effects of this compound, based on standard in vitro assays used in neurobiology. Future research should aim to populate these data points.

| Parameter Assessed | Neuronal Cell Line/Primary Culture | Toxin/Stressor | Concentration of this compound | Outcome Measure | Reference |

| Cell Viability | e.g., SH-SY5Y, PC12, Primary Cortical Neurons | e.g., 6-OHDA, MPP+, Glutamate, H₂O₂ | (To be determined) | % of viable cells vs. control | (Future Studies) |

| Apoptosis Rate | e.g., SH-SY5Y, PC12, Primary Cortical Neurons | e.g., 6-OHDA, MPP+, Glutamate, H₂O₂ | (To be determined) | % of apoptotic cells (e.g., Annexin V/PI staining) | (Future Studies) |

| Neurite Outgrowth | e.g., PC12, Primary Hippocampal Neurons | Basal or growth factor-stimulated conditions | (To be determined) | Average neurite length, number of neurites per cell | (Future Studies) |

| TrkB Phosphorylation | e.g., Primary Cortical Neurons | Basal or BDNF-stimulated conditions | (To be determined) | Relative increase in p-TrkB levels (Western Blot) | (Future Studies) |

| Akt Phosphorylation | e.g., Primary Cortical Neurons | Basal or BDNF-stimulated conditions | (To be determined) | Relative increase in p-Akt levels (Western Blot) | (Future Studies) |

| ERK1/2 Phosphorylation | e.g., Primary Cortical Neurons | Basal or BDNF-stimulated conditions | (To be determined) | Relative increase in p-ERK1/2 levels (Western Blot) | (Future Studies) |

| Reactive Oxygen Species (ROS) Levels | e.g., SH-SY5Y, Primary Cortical Neurons | e.g., H₂O₂, Rotenone | (To be determined) | % reduction in ROS production | (Future Studies) |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are standard experimental protocols that would be employed to investigate the in vitro effects of this compound on neuronal cells.

Neuronal Cell Culture

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a neuronal phenotype, cells are often treated with retinoic acid (RA) or a combination of RA and brain-derived neurotrophic factor (BDNF).[1][2]

-

PC12 (Rat Pheochromocytoma): Cultured in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Differentiation is typically induced by treatment with nerve growth factor (NGF).

-

-

Primary Neuronal Cultures:

-

Cortical or Hippocampal Neurons: Tissues are dissected from embryonic day 18 (E18) rat or mouse brains. The tissue is dissociated using trypsin and mechanical trituration. Neurons are plated on poly-L-lysine or poly-D-lysine coated culture dishes in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.

-

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[3]

-

Plate neuronal cells in a 96-well plate and treat with various concentrations of this compound with or without a neurotoxin.

-

After the desired incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm.

-

-

LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[3]

-

Collect the culture medium from treated cells.

-

Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the collected medium according to the manufacturer's instructions.

-

-

Live/Dead Staining: This fluorescence-based assay uses calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) to visualize and quantify cell viability.[4][5]

-

Treat cells as required.

-

Incubate the cells with a solution containing both calcein-AM and ethidium homodimer-1.

-

Visualize and quantify the number of live and dead cells using a fluorescence microscope.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Harvest and wash the treated cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark and analyze by flow cytometry.

-

Western Blotting for Signaling Pathway Analysis

-

Treat neuronal cells with this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., TrkB, Akt, ERK1/2).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of flavonoids are often mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways. Based on the known mechanisms of similar flavonoids, the following signaling pathways are hypothesized to be modulated by this compound.

Hypothesized Neuroprotective Signaling of this compound

It is plausible that this compound, like its isomer 7,8-DHF, could act as an agonist for the Tropomyosin receptor kinase B (TrkB), the receptor for BDNF.[6][7][8][9] Activation of TrkB triggers downstream signaling cascades that promote neuronal survival, growth, and plasticity.[9][10]

References

- 1. In vitro effects of concentrated growth factors (CGF) on human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7,8-dihydroxyflavone protects 6-OHDA and MPTP induced dopaminergic neurons degeneration through activation of TrkB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 6,2'-Dihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,2'-Dihydroxyflavone (6,2'-DHF), a synthetic flavonoid, has emerged as a molecule of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the current understanding of 6,2'-DHF's therapeutic targets, focusing on its well-characterized activity as a subtype-selective partial inverse agonist of the γ-aminobutyric acid type A (GABAA) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway associated with its mechanism of action. While the primary focus remains on its interaction with GABAA receptors, potential, yet unconfirmed, therapeutic avenues in anti-inflammatory and anticancer applications are also discussed based on the activities of structurally related dihydroxyflavones.

Core Therapeutic Target: GABAA Receptors

The most well-documented therapeutic target of this compound is the GABAA receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. 6,2'-DHF acts as a partial inverse agonist at the benzodiazepine (B76468) binding site of specific GABAA receptor subtypes.[1][2] This modulation results in a decrease in the GABA-induced chloride current, leading to a reduction in neuronal inhibition.[1]

Quantitative Data: Binding Affinity and Potency

The interaction of 6,2'-DHF with GABAA receptors has been quantified through radioligand binding assays and electrophysiological studies.

| Parameter | Value | Species | Tissue/Cell Line | Method | Reference |

| Ki | 37.2 ± 4.5 nM | Rat | Cerebral Cortex Membranes | [3H]-flunitrazepam binding assay | [3] |

| Effect on GABA-evoked current | Decrease to 73.6 ± 1.9% of control at 5 µM | IMR-32 cells (human neuroblastoma) | Whole-cell patch clamp | [3] | |

| GABA EC50 Shift | From 47.6 µM to 59.7 µM with 5 µM 6,2'-DHF | IMR-32 cells | Whole-cell patch clamp | [3] |

Subtype Selectivity

A key characteristic of 6,2'-DHF is its selectivity for different α subunits of the GABAA receptor. Electrophysiological studies have demonstrated that 6,2'-DHF exhibits its partial inverse agonist activity at receptors containing α1, α2, and α5 subunits, but not those with an α3 subunit.[1] This subtype selectivity is significant as it may explain the compound's unique behavioral profile, such as its lack of proconvulsant effects, which are often associated with non-selective inverse agonists.[1]

Signaling Pathway

The primary signaling event modulated by 6,2'-DHF is the direct alteration of GABAA receptor function. As a partial inverse agonist, it binds to the benzodiazepine site and reduces the efficiency of GABA-mediated channel opening, thereby decreasing chloride ion influx and causing a state of reduced neuronal inhibition or disinhibition.

Potential Therapeutic Applications: Preclinical Evidence

The unique pharmacological profile of 6,2'-DHF as a subtype-selective GABAA receptor partial inverse agonist has led to the investigation of its potential therapeutic applications in preclinical models.

Nootropic (Cognition-Enhancing) Effects

In mouse behavioral models, 6,2'-DHF has been shown to enhance cognitive performance. This is consistent with the theoretical framework that a reduction in excessive GABAergic inhibition can facilitate learning and memory processes.

Anxiogenic-like Effects

As expected from a GABAA receptor inverse agonist, 6,2'-DHF has demonstrated anxiogenic-like effects in animal models.[1] This property might be therapeutically relevant in specific contexts but also represents a potential side effect.

Potential (Unconfirmed) Therapeutic Targets

While the primary focus of research on 6,2'-DHF has been its interaction with GABAA receptors, the broader class of dihydroxyflavones has been investigated for other biological activities. It is important to note that the following potential therapeutic targets have not been specifically confirmed for the 6,2'-isomer and are based on studies of related compounds.

Anti-inflammatory Pathways

Several dihydroxyflavone derivatives have demonstrated anti-inflammatory properties.[4][5] The proposed mechanisms involve the inhibition of pro-inflammatory enzymes and signaling pathways.

-

Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes reduces the production of prostaglandins, key mediators of inflammation.[4]

-

Pro-inflammatory Cytokines: Dihydroxyflavones may suppress the production of cytokines such as TNF-α and IL-1β.[4]

-

NF-κB and MAPK Signaling: Structurally similar flavonoids have been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[6][7]

Anticancer Pathways

Certain dihydroxyflavones have exhibited cytotoxic and pro-apoptotic effects in various cancer cell lines.[8][9] The underlying mechanisms are thought to involve the modulation of key signaling pathways that regulate cell survival and proliferation.

-

PI3K/Akt Pathway: Inhibition of this pro-survival pathway can sensitize cancer cells to apoptosis.[8]

-

MAPK Pathway: Modulation of the ERK, JNK, and p38 MAPK subfamilies can influence cell fate.[8][9]

-

Apoptosis Regulation: Dihydroxyflavones may induce apoptosis by altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and inhibiting inhibitor of apoptosis proteins (IAPs).[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 6,2'-DHF are crucial for reproducible research.

Synthesis of 2'-Hydroxyflavones

A common method for the synthesis of 2'-hydroxyflavones involves the Baker-Venkataraman rearrangement, followed by cyclodehydration.

General Procedure:

-

O-Acylation: 2'-Hydroxyacetophenone is reacted with a suitable benzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding phenolic ester.

-

Baker-Venkataraman Rearrangement: The phenolic ester is treated with a base (e.g., potassium hydroxide) to induce a rearrangement, forming a 1,3-diketone intermediate.

-

Cyclodehydration: The 1,3-diketone is then cyclized in the presence of an acid catalyst (e.g., sulfuric acid in acetic acid) to yield the flavone.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to study the effects of compounds on ion channels expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Receptor Expression: The oocytes are incubated for 2-4 days to allow for the expression and assembly of functional GABAA receptors on the cell membrane.

-

Electrophysiological Recording:

-

The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

The oocyte is perfused with a recording solution.

-

GABA is applied to elicit a baseline current.

-

6,2'-DHF is co-applied with GABA to determine its modulatory effect on the GABA-induced current.

-

A range of concentrations of 6,2'-DHF are tested to generate a dose-response curve and determine the IC50.

-

In Vivo Behavioral Assays

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[11][12][13]

-

Procedure:

-

Mice are administered 6,2'-DHF or a vehicle control.

-

After a set pre-treatment time, each mouse is placed in the center of the maze.

-

The animal's behavior is recorded for a defined period (e.g., 5 minutes).

-

-

Data Analysis: The time spent in and the number of entries into the open and closed arms are measured. A decrease in the time spent in and entries into the open arms is indicative of anxiogenic-like behavior.[11]

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[14][15][16]

-

Procedure:

-

Training (Acquisition): The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Testing (Retention): 24 hours later, the mouse is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is measured.

-

-

Data Analysis: An increase in the step-through latency during the retention test, compared to the initial entry during training, indicates successful learning and memory of the aversive stimulus. The effect of 6,2'-DHF on this latency is assessed.[16][17]

Conclusion and Future Directions

This compound is a promising pharmacological tool with a well-defined mechanism of action as a subtype-selective partial inverse agonist of the GABAA receptor. Its ability to enhance cognitive performance in preclinical models, without inducing convulsions, makes it a valuable lead compound for the development of nootropic agents.

Future research should focus on:

-

Elucidating the precise binding mode of 6,2'-DHF at the benzodiazepine site of different GABAA receptor subtypes through structural biology studies.

-

Conducting more extensive in vivo studies to explore its therapeutic potential in models of cognitive impairment and to further characterize its pharmacokinetic and safety profiles.

-

Investigating whether 6,2'-DHF shares the anti-inflammatory and anticancer properties observed in other dihydroxyflavones through dedicated in vitro and in vivo studies. This would require screening against relevant cancer cell lines and in models of inflammation.

A deeper understanding of the structure-activity relationships of 6,2'-DHF and its derivatives will be instrumental in optimizing its pharmacological properties and advancing its potential as a novel therapeutic agent.

References

- 1. This compound, a subtype-selective partial inverse agonist of GABAA receptor benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mmpc.org [mmpc.org]

- 14. benchchem.com [benchchem.com]

- 15. scantox.com [scantox.com]

- 16. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 17. The flavonoid apigenin delays forgetting of passive avoidance conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6,2'-Dihydroxyflavone for Cognitive Enhancement Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavonoids, a diverse group of polyphenolic compounds found in plants, are gaining significant attention for their neuroprotective and cognitive-enhancing potential. Within this class, specific isomers can exhibit markedly different pharmacological profiles. This guide focuses on 6,2'-dihydroxyflavone (6,2'-DHF) , a flavone (B191248) that has been identified as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) site of GABA-A receptors.[1][2] Unlike its more extensively studied isomer, 7,8-dihydroxyflavone (B1666355) (a TrkB agonist), 6,2'-DHF's mechanism suggests a distinct pathway for modulating neuronal activity and potentially enhancing cognitive processes. Preclinical evidence indicates that 6,2'-DHF can enhance cognitive performance in behavioral models without inducing the proconvulsant effects often associated with general inverse agonists, making it a compelling candidate for further investigation.[1]

This document provides a comprehensive overview of the known mechanisms of 6,2'-DHF, summarizes the existing quantitative data, details relevant experimental protocols for its study, and outlines future directions for research and development.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this compound is its interaction with the type A γ-aminobutyric acid (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3]

-

Partial Inverse Agonist Activity: Unlike benzodiazepines, which are positive allosteric modulators (agonists) that enhance GABA's inhibitory effect, 6,2'-DHF acts as a partial inverse agonist .[1] This means it binds to the benzodiazepine site on the GABA-A receptor and produces the opposite effect of an agonist, reducing the GABA-induced influx of chloride ions. This reduction in inhibition leads to a state of heightened neuronal excitability, which is hypothesized to underlie its cognitive-enhancing effects.

-

Subtype Selectivity: Crucially, the effects of 6,2'-DHF are not uniform across all GABA-A receptor subtypes. Electrophysiological studies have shown that it decreases GABA-induced currents in receptors containing α1, α2, or α5 subunits, but not those containing the α3 subunit.[1] This selectivity is significant, as it may explain the compound's favorable safety profile. The lack of activity at α3-containing subtypes could be the reason 6,2'-DHF does not exhibit the proconvulsant effects seen with other, non-selective inverse agonists.[1]

The interaction can be visualized as follows: 6,2'-DHF binds to the benzodiazepine site, inducing a conformational change that reduces the receptor's affinity for GABA or the efficiency of channel opening. This leads to decreased Cl⁻ influx and, consequently, a mild depolarization or disinhibition of the neuron, facilitating neurotransmission.

Signaling Pathway Diagram

References

The Anxiogenic Profile of 6,2'-Dihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,2'-Dihydroxyflavone (DHF) is a flavonoid that has been identified as a modulator of the central nervous system, exhibiting anxiogenic-like properties. This technical guide provides an in-depth exploration of the anxiogenic effects of DHF, focusing on its mechanism of action, experimental evidence from behavioral and electrophysiological studies, and the underlying signaling pathways. The information is compiled from available scientific literature to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Flavonoids are a class of naturally occurring compounds with diverse biological activities. While many flavonoids are investigated for their potential anxiolytic effects, this compound (DHF) has been characterized as a compound with an opposing, anxiogenic-like profile. Understanding the neuropharmacological basis of DHF's action is crucial for elucidating the complex relationship between the GABAergic system and anxiety, and for the rational design of novel therapeutic agents targeting GABAA receptors. This guide summarizes the key findings related to the anxiogenic effects of DHF.

Mechanism of Action: A Subtype-Selective Partial Inverse Agonist at the GABAA Receptor Benzodiazepine (B76468) Site

The primary mechanism underlying the anxiogenic effects of this compound is its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. DHF acts as a partial inverse agonist at the benzodiazepine (BZ) binding site of the GABAA receptor.[1]

An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. In the case of the GABAA receptor, while agonists (like diazepam) enhance the action of GABA, leading to anxiolytic and sedative effects, an inverse agonist reduces the action of GABA, which can lead to anxiogenic and proconvulsant effects.

Crucially, the action of DHF is subtype-selective. It has been demonstrated to decrease GABA-induced currents in GABAA receptors containing α1β3γ2, α2β3γ2, and α5β3γ2 subunits.[1] However, it does not affect receptors with the α3β3γ2 subunit composition.[1] This subtype selectivity is significant as it is believed that the lack of activity at α3-containing subtypes may be the reason DHF does not produce proconvulsant effects, a common side effect of non-selective GABAA receptor inverse agonists.[1] The inhibitory effect of DHF on GABA-induced currents can be blocked by the benzodiazepine site antagonist, flumazenil (B1672878), confirming its action at the BZ site.[1]

Experimental Evidence

In Vitro Electrophysiology

Electrophysiological studies have been pivotal in characterizing the interaction of DHF with GABAA receptors.

Quantitative Data:

| Assay | Cell Line | Receptor Subtype | DHF Concentration | Effect | Reference |

| Whole-cell patch clamp | IMR-32 neuroblastoma | Native GABAA | 5 µM | Decrease of GABA-induced current to 73.6 ± 1.9% of control | [1] |

| Radioligand binding | Rat cerebral cortex membranes | - | Ki for [3H]-flunitrazepam binding | 37.2 ± 4.5 nM | [1] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured and transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor. Neuroblastoma cell lines like IMR-32 expressing native GABAA receptors are also utilized.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on these cells. The cells are typically held at a potential of -60 mV.

-

Drug Application: GABA, DHF, and other modulators are applied to the cells via a rapid solution exchange system. The effect of DHF is assessed by co-applying it with GABA and measuring the resulting current compared to the current induced by GABA alone. To confirm the site of action, the BZ site antagonist flumazenil is co-applied with DHF and GABA.

-

Data Analysis: The peak amplitude of the GABA-induced current in the presence and absence of DHF is measured and compared. Concentration-response curves are generated to determine IC50 values.

In Vivo Behavioral Studies

The anxiogenic-like effects of DHF have been demonstrated in preclinical animal models of anxiety, most notably the elevated plus-maze test.

Quantitative Data: Elevated Plus-Maze Test in Mice

| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Reference |

| Vehicle | - | Data not available | Data not available | - |

| DHF | 8 | Significantly decreased | Significantly decreased | [1] |

| DHF | 16 | Significantly decreased | Significantly decreased | [1] |

Experimental Protocol: Elevated Plus-Maze Test

-

Animals: Male mice are typically used for this assay.

-

Apparatus: The elevated plus-maze consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.

-

Procedure: Mice are administered DHF or a vehicle control, typically via intraperitoneal injection, a set time before the test (e.g., 30 minutes). Each mouse is then placed on the central platform facing an open arm and allowed to explore the maze for a standard duration (e.g., 5 minutes).

-

Data Collection: The behavior of the mouse is recorded by a video camera. The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. A decrease in these parameters is indicative of an anxiogenic-like effect. Locomotor activity is also often assessed by the total number of arm entries.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DHF at the GABAA Receptor

The following diagram illustrates the mechanism of action of this compound at the benzodiazepine site of the GABAA receptor, leading to a reduced inhibitory signal.

Caption: Signaling pathway of this compound at the GABAA receptor.

Experimental Workflow for Assessing Anxiogenic Effects

The following diagram outlines the typical experimental workflow for characterizing the anxiogenic properties of a compound like this compound.

Caption: Experimental workflow for characterizing anxiogenic compounds.

Conclusion

This compound serves as a valuable pharmacological tool for probing the function of GABAA receptor subtypes in anxiety. Its characterization as a subtype-selective partial inverse agonist with anxiogenic-like properties, but lacking proconvulsant effects, highlights the potential for developing subtype-selective modulators of the GABAA receptor to achieve more specific therapeutic outcomes. The detailed methodologies and quantitative data presented in this guide offer a foundation for further research into the neuropharmacological effects of DHF and related flavonoids, and for the broader field of GABAA receptor drug discovery. Further studies are warranted to fully elucidate the dose-response relationships and the precise molecular interactions of DHF with different GABAA receptor subunit combinations.

References

Methodological & Application

Application Notes and Protocols: Whole-Cell Patch Clamp Analysis of 6,2'-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,2'-Dihydroxyflavone (6,2'-DHF) is a flavonoid compound that has been identified as a subtype-selective partial inverse agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This activity suggests its potential as a lead compound for developing therapeutic agents targeting neurological and psychiatric disorders. The whole-cell patch clamp technique is an essential electrophysiological method to characterize the modulatory effects of compounds like 6,2'-DHF on ion channels. This document provides a detailed protocol for investigating the effects of 6,2'-DHF on GABA-A receptors using the whole-cell patch clamp technique in a heterologous expression system.

Data Presentation

The following table summarizes the reported effects of this compound on various GABA-A receptor subtypes. This data is derived from whole-cell patch clamp experiments on HEK 293T cells expressing recombinant GABA-A receptors and neuroblastoma IMR-32 cells expressing native receptors.[1]

| Cell Type | Receptor Subtype | 6,2'-DHF Concentration | Agonist (GABA) Concentration | Effect on GABA-induced Current | Reference |

| IMR-32 (neuroblastoma) | Native GABA-A | 1 µM | EC50 | Decrease | [1] |

| HEK 293T | α1β3γ2 | 1 µM | EC20 | Decrease | [1] |

| HEK 293T | α2β3γ2 | 1 µM | EC20 | Decrease | [1] |

| HEK 293T | α3β3γ2 | 1 µM | EC20 | No significant effect | [1] |

| HEK 293T | α5β3γ2 | 1 µM | EC20 | Decrease | [1] |

Experimental Protocols

This section details the methodology for performing whole-cell patch clamp recordings to assess the modulatory effects of this compound on GABA-A receptors expressed in a mammalian cell line (e.g., HEK 293T cells).

Cell Culture and Transfection

-

Cell Maintenance: Culture HEK 293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Transfection: For transient expression of GABA-A receptor subunits, plate the cells onto glass coverslips in a 35 mm dish. When the cells reach 50-80% confluency, transfect them with plasmids encoding the desired α, β, and γ subunits of the GABA-A receptor using a suitable transfection reagent (e.g., Lipofectamine). A plasmid for a fluorescent reporter protein (e.g., GFP) should be co-transfected to identify successfully transfected cells.

-

Post-Transfection: Recordings can be performed 24-48 hours after transfection.

Solutions and Reagents

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

-

GABA Stock Solution: Prepare a 10 mM stock solution of GABA in deionized water. Store at -20°C. Dilute to the final desired concentrations in the external solution.

Whole-Cell Patch Clamp Procedure

-

Preparation: Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipettes should have a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Approach and Seal Formation:

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Apply positive pressure to the pipette and approach a fluorescently labeled cell.

-

Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

-

-

Whole-Cell Configuration: After achieving a GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.

-

Recording:

-

Clamp the membrane potential at -60 mV.

-

Obtain a stable baseline recording of the holding current.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a control current amplitude.

-

Co-apply the same concentration of GABA with various concentrations of this compound to determine its modulatory effect.

-

To confirm the involvement of the benzodiazepine site, the effect of 6,2'-DHF can be challenged by co-application with a benzodiazepine antagonist like flumazenil.[1]

-

-

Data Acquisition: Record currents using a patch clamp amplifier and digitize the data using an analog-to-digital converter. Acquire and analyze the data using appropriate software (e.g., pCLAMP, AxoGraph).

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

Caption: Modulation of the GABA-A receptor by this compound.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for investigating 6,2'-DHF with patch clamp.

References

Application Notes and Protocols for GABAA Receptor Binding Assay of 6,2'-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its type A (GABA-A) receptors are crucial targets for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders. These receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[1] Flavonoids, a class of natural compounds, have been shown to modulate GABA-A receptor function, often through the benzodiazepine (B76468) binding site.[2]

6,2'-Dihydroxyflavone (DHF) is a specific flavonoid that has been identified as a subtype-selective partial inverse agonist at the benzodiazepine site of the GABA-A receptor.[2] This property makes it a person of interest for the development of novel therapeutics with potentially more specific effects and fewer side effects than traditional benzodiazepines.

These application notes provide a comprehensive overview of the binding characteristics of this compound to GABA-A receptors, detailed protocols for conducting a competitive binding assay, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

| GABA-A Receptor Subtype | Effect of this compound on GABA-induced Current | Reference |

| α1β3γ2 | Decrease | [2] |

| α2β3γ2 | Decrease | [2] |

| α3β3γ2 | No Effect | [2] |

| α5β3γ2 | Decrease | [2] |

This subtype selectivity, particularly the lack of effect on α3-containing receptors, is a significant characteristic of this compound and suggests a potential for developing drugs with a more refined pharmacological profile.[2]

Signaling Pathways

Activation of the GABA-A receptor by GABA, or its modulation by compounds like this compound, initiates a signaling cascade that ultimately alters neuronal excitability. The primary mechanism is the influx of chloride ions, leading to hyperpolarization of the neuronal membrane.

References

Synthesis of 6,2'-Dihydroxyflavone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6,2'-dihydroxyflavone, a flavonoid derivative of interest in medicinal chemistry and drug development. The protocol outlined below is based on established synthetic methodologies, offering a reproducible procedure for laboratory-scale preparation.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. This compound, a specific member of this family, has attracted attention for its potential pharmacological properties. This application note details a reliable synthetic route, enabling researchers to produce this compound for further investigation.

Reaction Scheme

The synthesis of this compound can be achieved through a multi-step process commencing with the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) to form a chalcone (B49325) intermediate. Subsequent oxidative cyclization of the chalcone yields the desired flavone (B191248) structure. A key final step involves the demethylation of a methoxy (B1213986) precursor to yield the target dihydroxyflavone.

Data Presentation

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2',5'-Dihydroxyacetophenone (B116926) | C₈H₈O₃ | 152.15 | Starting Material |

| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Reagent |

| 6-Hydroxy-2'-methoxyflavone (B1214690) | C₁₆H₁₂O₄ | 268.26 | Intermediate |

| Boron tribromide | BBr₃ | 250.52 | Demethylating Agent |

| This compound | C₁₅H₁₀O₄ | 254.24 | Final Product |

Table 2: Summary of a Representative Synthesis of a Dihydroxyflavone Derivative

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Esterification | 2',5'-Dihydroxyacetophenone, 2-Methoxybenzoyl chloride, Pyridine | Pyridine | Room Temp. | 12 | ~85 |

| 2 | Baker-Venkataraman Rearrangement | O-acylated acetophenone, Potassium hydroxide (B78521) | Pyridine | 50 | 3 | ~80 |

| 3 | Cyclization/Dehydration | 1,3-Diketone intermediate, Sulfuric acid | Glacial Acetic Acid | Reflux | 4 | ~90 |

| 4 | Demethylation | 6-Hydroxy-2'-methoxyflavone, Boron tribromide | Dichloromethane | -78 to Room Temp. | 12 | ~75 |

Note: The yields provided are approximate and can vary based on experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-2'-methoxyflavone via Baker-Venkataraman Rearrangement

This protocol describes the formation of the flavone backbone with one of the hydroxyl groups protected as a methyl ether.

Materials:

-

2',5'-Dihydroxyacetophenone

-

2-Methoxybenzoyl chloride

-

Pyridine (anhydrous)

-

Potassium hydroxide (KOH)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Ice

-

Water

Procedure:

-

Esterification: In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1.0 eq) in anhydrous pyridine. To this solution, add 2-methoxybenzoyl chloride (1.1 eq) dropwise at room temperature with stirring. Continue stirring for 12 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and 10% HCl.

-

Filter the resulting precipitate, wash with cold water, and then with a small amount of cold methanol to obtain the crude O-acylated acetophenone.

-

Baker-Venkataraman Rearrangement: To the crude ester, add a solution of potassium hydroxide (3.0 eq) in pyridine. Heat the mixture to 50°C and stir for 3 hours.

-

Cool the reaction mixture and pour it into cold 10% HCl to precipitate the 1,3-diketone intermediate. Filter and wash the solid with water.

-

Cyclization: Suspend the crude 1,3-diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4 hours.

-

After cooling, pour the reaction mixture into ice water. The precipitate is the crude 6-hydroxy-2'-methoxyflavone.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 6-hydroxy-2'-methoxyflavone.

Protocol 2: Demethylation to Yield this compound

This protocol details the final deprotection step to obtain the target compound.

Materials:

-

6-Hydroxy-2'-methoxyflavone

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃), 1M solution in DCM

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 6-hydroxy-2'-methoxyflavone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide in DCM (2.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0°C and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (B1210297) and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Generalized signaling pathway for flavonoid action.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6,2'-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of 6,2'-Dihydroxyflavone using reverse-phase high-performance liquid chromatography (RP-HPLC). The described protocol is designed to yield high-purity this compound suitable for a range of research and development applications. This document provides comprehensive experimental procedures, including sample preparation, HPLC conditions, and data analysis. The methodologies are presented to be accessible to researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The isolation and purification of specific flavonoids, such as this compound, are crucial for accurate biological and pharmacological studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of individual components from complex mixtures. This application note provides a detailed protocol for the efficient purification of this compound using a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful HPLC purification. This compound should be dissolved in a suitable solvent to ensure complete solubilization and compatibility with the HPLC mobile phase.

-

Recommended Solvents: Based on the general solubility of flavonoids, the following solvents are recommended for dissolving this compound:

-

Methanol (HPLC Grade)

-

Ethanol (HPLC Grade)

-

Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Accurately weigh the desired amount of crude or synthesized this compound.

-

Dissolve the sample in a minimal amount of the chosen solvent. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

HPLC Instrumentation and Conditions

A standard analytical or preparative HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this purification method. Reverse-phase chromatography is the preferred mode of separation for flavonoids.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Setting |

| HPLC System | Analytical or Preparative HPLC with UV-Vis or PDA Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 2 for a suggested gradient program |

| Flow Rate | 1.0 mL/min for analytical scale |

| Injection Volume | 10-100 µL, depending on sample concentration and column size |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm and 350 nm (or scan with PDA for optimal wavelength) |

Gradient Elution Program

A gradient elution is recommended to achieve optimal separation of this compound from potential impurities. The following is a suggested starting gradient that can be further optimized.

Table 2: Suggested Gradient Elution Program

| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |

| 0.0 | 90 | 10 |

| 5.0 | 90 | 10 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 35.0 | 90 | 10 |

| 40.0 | 90 | 10 |

Detection Wavelength Optimization

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. For this compound, it is advisable to monitor the chromatogram at two wavelengths, for instance, around 270 nm and 350 nm. If a PDA detector is available, the optimal detection wavelength corresponding to the absorbance maximum of the this compound peak should be used for quantification and fraction collection.

Data Presentation

The following table summarizes expected and reported data for the analysis of dihydroxyflavones. Note that the retention time can vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 3: Expected Chromatographic Data for Dihydroxyflavones

| Compound | Column Type | Mobile Phase | Expected Retention Time (min) | Detection Wavelength (nm) |

| This compound | C8, 2.1x50mm, 1.8 µm | Water/Acetonitrile Gradient | ~7.45 | PDA Scan |

| General Flavonoids | C18, 250 mm x 4.6 mm, 5 µm | Methanol/Acidified Water | Varies | 254 - 370 |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purification process for this compound.

Logical Relationship of HPLC Parameters

This diagram shows the key parameters that influence the separation and their relationship in an HPLC system.

Application Notes and Protocols for Investigating the Anxiolytic Potential of 6,2'-Dihydroxyflavone using the Elevated Plus-Maze Test

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to a lack of direct studies on 6,2'-Dihydroxyflavone in the elevated plus-maze (EPM) test, the following protocols and data are based on research conducted with the structurally similar and well-studied anxiolytic flavonoid, chrysin (B1683763) (5,7-dihydroxyflavone). These guidelines provide a robust framework for initiating investigations into the anxiolytic properties of this compound.

Introduction

Flavonoids are a class of polyphenolic compounds found in various plants that are known to exhibit a range of pharmacological effects, including neuroprotective and anxiolytic properties.[1] Many flavonoids can cross the blood-brain barrier and modulate the activity of neurotransmitter systems, making them promising candidates for the development of novel therapeutics for anxiety disorders.[1] This document outlines detailed application notes and protocols for evaluating the potential anxiolytic effects of this compound using the elevated plus-maze (EPM) test, a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[2][3][4][5] The protocols are adapted from studies on chrysin, a flavonoid with demonstrated anxiolytic effects.[6][7][8]

Data Presentation: Anxiolytic Effects of Chrysin in the Elevated Plus-Maze Test

The following tables summarize the quantitative data from studies on chrysin, which can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Effect of Chrysin on Behavioral Parameters in the Elevated Plus-Maze (EPM) Test in Mice

| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (%) | Number of Entries into Open Arms | Reference |

| Vehicle | - | Baseline | Baseline | [7] |

| Chrysin | 1 | Significantly Increased | Significantly Increased | [7] |

| Diazepam (DZ) | 0.3 - 0.6 | Significantly Increased | Significantly Increased | [7] |

Table 2: Effect of Chrysin on Behavioral Parameters in the Elevated Plus-Maze (EPM) Test in Ovariectomized Rats

| Treatment Group | Dose (mg/kg) | Effect on Anxiety-like Behavior | Reference |

| Vehicle | - | Baseline | [6] |

| Chrysin | 0.5, 1 | No significant effect | [6] |

| Chrysin | 2, 4 | Reduced anxiety-like behavior | [6] |

| Diazepam | - | Reduced anxiety-like behavior | [6] |

Experimental Protocols

Animals

-

Species: Male Swiss mice or Wistar rats are commonly used.

-

Weight: 25-30 g for mice, 200-250 g for rats.

-

Housing: House animals in groups of 4-5 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 2°C) and humidity (50 ± 10%).[4] Provide ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment. Transfer them to the testing room at least 30-60 minutes before the test to habituate.[4][5]

Apparatus: Elevated Plus-Maze

The EPM apparatus consists of four arms arranged in the shape of a plus sign, elevated 50 cm above the floor.[4]

-

Dimensions for Mice: Two open arms (25 x 5 cm) and two closed arms (25 x 5 x 16 cm) with a central platform (5 x 5 cm).[4] The open arms may have a small 0.5 cm wall to prevent falls.[4]

-

Dimensions for Rats: Two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) with a central platform (10 x 10 cm).

-

Material: The apparatus is typically made of wood or non-reflective plastic.

-

Environment: The test should be conducted in a quiet, dimly lit room. The illumination level should be consistent across all arms.[3][4]

Drug Preparation and Administration

-

This compound: The optimal dose range for this compound needs to be determined empirically. Based on studies with chrysin, a starting dose range of 1-10 mg/kg is recommended.

-

Vehicle: A common vehicle for flavonoids is a solution of 10% Dimethyl Sulfoxide (DMSO) in saline.[8]

-